1,3-Dimethyl-6-phenacylpteridine-2,4-dione
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Overview
Description
1,3-Dimethyl-6-phenacylpteridine-2,4-dione is a chemical compound with the molecular formula C₁₆H₁₄N₄O₃ and a molecular weight of 310.31 g/mol This compound is known for its unique structure, which includes a pteridine core substituted with dimethyl and phenacyl groups
Preparation Methods
The synthesis of 1,3-dimethyl-6-phenacylpteridine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pteridine precursors with phenacyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Dimethyl-6-phenacylpteridine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pteridine-2,4-dione derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
Scientific Research Applications
1,3-Dimethyl-6-phenacylpteridine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives, which are of interest in medicinal chemistry and materials science.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors involved in various diseases.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-phenacylpteridine-2,4-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable complexes that prevent substrate binding and subsequent reactions. This mechanism is particularly relevant in its potential use as an anticancer or antimicrobial agent .
Comparison with Similar Compounds
1,3-Dimethyl-6-phenacylpteridine-2,4-dione can be compared with other pteridine derivatives, such as:
1,3-Dimethyl-6-aminopteridine-2,4-dione: This compound has an amino group instead of a phenacyl group, which alters its reactivity and biological activity.
1,3-Dimethyl-6-methylpteridine-2,4-dione: The presence of a methyl group instead of a phenacyl group results in different chemical and physical properties.
1,3-Dimethyl-6-hydroxypteridine-2,4-dione: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting its solubility and reactivity.
Properties
CAS No. |
647826-49-1 |
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Molecular Formula |
C16H14N4O3 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
1,3-dimethyl-6-phenacylpteridine-2,4-dione |
InChI |
InChI=1S/C16H14N4O3/c1-19-14-13(15(22)20(2)16(19)23)18-11(9-17-14)8-12(21)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
RWRARCHLNJNTCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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